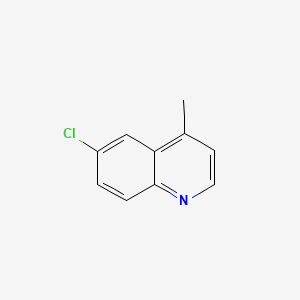

6-Chloro-4-methylquinoline

Descripción general

Descripción

6-Chloro-4-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science

Synthetic Routes and Reaction Conditions:

Friedländer Synthesis: One of the common methods for synthesizing quinoline derivatives, including this compound, is the Friedländer synthesis. This involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst.

Skraup Synthesis: Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid.

Industrial Production Methods:

Microwave-Assisted Synthesis: This method has gained popularity due to its efficiency and environmental benefits. Microwave irradiation can significantly reduce reaction times and improve yields.

Green Chemistry Approaches: Utilizing catalysts such as ionic liquids, clay, or silica gel under solvent-free conditions can make the synthesis more sustainable and environmentally friendly.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

Reduction: Reduction of the compound can lead to the formation of tetrahydroquinoline derivatives.

Substitution: The chlorine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 6-Chloro-4-methylquinoline

This compound is a versatile compound with significant applications in medicinal chemistry, organic synthesis, and material science. It belongs to the quinoline family, which is known for its diverse uses.

Synthesis and Preparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the chlorination of 4-methylquinoline. A common method includes reacting 4-methylquinoline with phosphorus oxychloride (POCl3) and chlorine gas to introduce the chlorine atom at the 6-position.

Applications

This compound is utilized across various scientific disciplines due to its unique chemical properties and reactivity .

Pharmaceutical Development: this compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly in developing anti-inflammatory and antimicrobial agents .

Biological Research: It is used to study the mechanisms of action of quinoline derivatives, contributing to understanding their biological activities and potential therapeutic effects .

Agricultural Chemistry: The compound is explored for its potential as a pesticide or herbicide, aiding in developing safer and more effective agricultural products .

Material Science: this compound is investigated for its properties in creating specialized coatings and polymers, enhancing material performance in various applications .

Analytical Chemistry: It is employed as a reagent in analytical methods, aiding in detecting and quantifying other chemical substances in complex mixtures .

Quinoline derivatives, including this compound, have demonstrated potential as antimalarial, antibacterial, and anticancer agents.

Anticancer Activity: Derivatives of quinoline compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and interference with tubulin polymerization.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 20 | ROS generation |

| A549 (Lung) | 25 | Tubulin polymerization inhibition |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzymatic Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- DNA Interaction: Studies suggest that it can bind to DNA, potentially leading to mutagenic effects or apoptosis in cancer cells.

Mecanismo De Acción

The mechanism of action of 6-chloro-4-methylquinoline depends on its specific application:

Antimicrobial Activity: It inhibits bacterial DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death.

Anticancer Activity: It can induce apoptosis in cancer cells by interacting with specific molecular targets such as kinases and receptors involved in cell proliferation and survival.

Comparación Con Compuestos Similares

4-Chloroquinoline: Similar in structure but lacks the methyl group at the 4th position.

6-Methylquinoline: Similar in structure but lacks the chlorine atom at the 6th position.

8-Chloro-4-methylquinoline: Similar but with the chlorine atom at the 8th position instead of the 6th.

Uniqueness:

Actividad Biológica

6-Chloro-4-methylquinoline is a heterocyclic compound belonging to the quinoline family, characterized by a chlorine atom at the sixth position and a methyl group at the fourth position of the quinoline ring. Its molecular formula is C₉H₈ClN, with a molecular weight of approximately 169.62 g/mol. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antiviral, antibacterial, and potential anticancer properties.

Antiviral Activity

Research indicates that this compound and its derivatives exhibit significant antiviral properties. Notably, certain derivatives have been identified as non-nucleoside inhibitors against the hepatitis B virus (HBV), suggesting their potential as therapeutic agents in managing viral infections. These compounds may interfere with viral replication processes or modulate host cell responses, which are crucial for effective antiviral action.

Antibacterial and Antifungal Properties

The compound also demonstrates promising antibacterial and antifungal activities. Quinoline derivatives, including this compound, have shown effectiveness against various Gram-positive and Gram-negative bacteria. This broad-spectrum antimicrobial activity positions them as candidates for further investigation in drug discovery programs targeting infectious diseases.

Anticancer Potential

Among quinoline derivatives, certain compounds have displayed potent antiproliferative activity against cancer cells. For example, studies have shown that modifications to the structure of this compound can enhance its anticancer effects. The mechanisms behind these activities often involve the induction of apoptosis in cancer cells or inhibition of cell proliferation pathways.

Case Studies

- Antiviral Efficacy : A study on modified quinoline derivatives highlighted their potential as inhibitors of HBV replication. The research demonstrated that specific structural features of these compounds significantly influenced their antiviral potency.

- Anticancer Activity : In vitro studies have evaluated the antiproliferative effects of this compound on various cancer cell lines, revealing that some derivatives exhibit activity comparable to established anticancer drugs.

While specific mechanisms for this compound remain under investigation, general insights into quinoline compounds suggest that they may act through several pathways:

- Interference with DNA/RNA Synthesis : Some quinolines can disrupt nucleic acid synthesis, which is critical for viral replication.

- Modulation of Enzyme Activity : Quinoline derivatives may inhibit enzymes involved in cellular processes, thereby affecting cell growth and survival.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methylquinoline | Methyl group at position 4 | Antibacterial properties |

| 6-Bromo-4-methylquinoline | Bromine at position 6 | Potential antiviral activity |

| 7-Chloro-4-methylquinoline | Chlorine at position 7 | Antimalarial activity |

| 8-Methylquinoline | Methyl group at position 8 | Antifungal properties |

This table illustrates how variations in halogenation and methyl substitution influence the biological profiles of these compounds.

Propiedades

IUPAC Name |

6-chloro-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-4-5-12-10-3-2-8(11)6-9(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPPPLXJXZOCDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40505620 | |

| Record name | 6-Chloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41037-29-0 | |

| Record name | 6-Chloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40505620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.